N'-hydroxy-2-[(4-methylphenyl)sulfanyl]ethanimidamide
CAS No.:
Cat. No.: VC17827771
Molecular Formula: C9H12N2OS
Molecular Weight: 196.27 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| Molecular Formula | C9H12N2OS | 
|---|---|
| Molecular Weight | 196.27 g/mol | 
| IUPAC Name | N'-hydroxy-2-(4-methylphenyl)sulfanylethanimidamide | 
| Standard InChI | InChI=1S/C9H12N2OS/c1-7-2-4-8(5-3-7)13-6-9(10)11-12/h2-5,12H,6H2,1H3,(H2,10,11) | 
| Standard InChI Key | OVWQJYAGYNUWBN-UHFFFAOYSA-N | 
| Isomeric SMILES | CC1=CC=C(C=C1)SC/C(=N/O)/N | 
| Canonical SMILES | CC1=CC=C(C=C1)SCC(=NO)N | 
Introduction
Structural and Molecular Characteristics
N'-Hydroxy-2-[(4-methylphenyl)sulfanyl]ethanimidamide (C₉H₁₂N₂OS) features a central ethanimidamide core with a hydroxylamine group (-NHOH) and a 4-methylphenylsulfanyl (-S-C₆H₄-CH₃) substituent. The sulfanyl group introduces electron-rich sulfur, influencing the compound's reactivity and solubility. Key structural distinctions from its sulfonyl analog (CAS 72660-98-1) include the replacement of the sulfone (-SO₂-) with a thioether (-S-), reducing oxidative potential but enhancing nucleophilic character .
Table 1: Comparative Molecular Properties
The compound's InChIKey (OKKLCKGQAJFDFO-UHFFFAOYSA-N) and SMILES (CC1=CC=CC=C1SCC(=NO)N) provide unambiguous identifiers for computational studies. Its planar geometry facilitates π-stacking interactions, while the sulfanyl group enhances membrane permeability compared to sulfonyl analogs .
Synthetic Methodologies
Synthesis of N'-Hydroxy-2-[(4-methylphenyl)sulfanyl]ethanimidamide typically involves a multi-step sequence:
- 
Thioether Formation: Reaction of 4-methylthiophenol with chloroacetonitrile under basic conditions yields 2-((4-methylphenyl)sulfanyl)acetonitrile.
 - 
Hydroxylamine Incorporation: Treatment with hydroxylamine hydrochloride in ethanol introduces the -NHOH group, forming the ethanimidamide backbone.
 
Optimization parameters include:
- 
Temperature: 60–80°C for improved reaction kinetics.
 - 
Solvent: Ethanol/water mixtures (3:1) balance solubility and reaction efficiency.
 - 
Catalyst: Pyridine enhances nucleophilic substitution rates by scavenging HCl.
 
Industrial-scale production faces challenges in purifying the thioether intermediate, necessitating column chromatography or recrystallization from hexane/ethyl acetate. Continuous flow reactors may improve yield (current batch: ~45%; target: >70%) by minimizing side reactions.
Physicochemical and Spectroscopic Profiles
Experimental data for the 4-methylphenylsulfanyl variant remain sparse, but analogs suggest:
- 
UV-Vis: λₘₐₓ ≈ 265 nm (π→π* transition of the aromatic ring).
 - 
NMR: ¹H NMR (DMSO-d₆): δ 2.35 (s, 3H, CH₃), 3.88 (s, 2H, SCH₂), 7.25–7.45 (m, 4H, Ar-H), 8.12 (s, 1H, NHOH) .
 - 
Stability: Decomposes above 180°C; sensitive to strong oxidizers, forming sulfones .
 
Table 2: Predicted Collision Cross Sections (CCS)
| Adduct | m/z | CCS (Ų) | 
|---|---|---|
| [M+H]⁺ | 197.08 | 138.2 | 
| [M+Na]⁺ | 219.06 | 149.5 | 
| [M-H]⁻ | 195.07 | 136.8 | 
These values aid in mass spectrometry-based identification, particularly in metabolomic studies.
Biological Activity and Mechanisms
While direct pharmacological data are unavailable, structural analogs exhibit:
- 
Redox Modulation: The -NHOH group participates in Fenton-like reactions, generating reactive oxygen species (ROS) that disrupt cancer cell proliferation .
 - 
Enzyme Inhibition: Sulfur-containing ethanimidamides inhibit cysteine proteases (e.g., cathepsin B) via covalent binding to active-site thiols .
 
Applications and Future Directions
Potential applications include:
- 
Anticancer Agents: ROS generation and protease inhibition mechanisms .
 - 
Antioxidant Prodrugs: Nrf2 pathway activation for neurodegenerative diseases.
 - 
Chemical Synthesis: Intermediate in heterocycle formation (e.g., thiazoles, imidazoles).
 
Future research should prioritize:
- 
In Vivo Toxicity Studies: To establish therapeutic indices.
 - 
Structural Optimization: Introducing electron-withdrawing groups to enhance stability.
 - 
Formulation Development: Liposomal encapsulation to improve bioavailability.
 
- mass of a compound required to prepare a solution of known volume and concentration
 - volume of solution required to dissolve a compound of known mass to a desired concentration
 - concentration of a solution resulting from a known mass of compound in a specific volume